molecular formula C23H22N4O3S2 B2622410 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1049829-31-3

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2622410
CAS No.: 1049829-31-3
M. Wt: 466.57
InChI Key: OXGPBMUAKHURJS-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C23H22N4O3S2 and its molecular weight is 466.57. The purity is usually 95%.
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Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Structural Overview

The compound features a unique combination of structural elements:

  • Benzo[d]imidazole moiety : Known for its diverse pharmacological properties.
  • Piperidine backbone : Provides structural stability and functional versatility.
  • Thiophenesulfonyl group : Enhances biological activity and interaction with targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of benzimidazole compounds often demonstrate broad-spectrum antibacterial effects.

Compound MIC (µg/mL) Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine0.22 - 0.25Effective against Staphylococcus aureus
Other benzimidazole derivativesVariesAntibacterial against Gram-positive and Gram-negative bacteria

The minimum inhibitory concentration (MIC) values for this compound suggest strong activity against various pathogens, comparable to established antibiotics like ciprofloxacin and norfloxacin .

Anticancer Potential

The benzimidazole derivatives, including the compound , have shown promise as anticancer agents. A study highlighted the synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives that were evaluated for their cytotoxicity against cancer cell lines. The most potent derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as effective cancer treatments .

The biological activity of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine is believed to involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as α-glucosidase, which is crucial in glucose metabolism.
  • Target Interaction : Molecular docking studies suggest that these compounds can bind to allosteric sites on target enzymes, altering their function and leading to therapeutic effects .

Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives:

  • A study on a series of α-glucosidase inhibitors demonstrated that compounds derived from benzimidazole exhibited significant hypoglycemic effects in vivo, with one derivative showing an IC50 value of 0.71 µM .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c28-23(20-12-5-6-14-27(20)32(29,30)21-13-7-15-31-21)26-17-9-2-1-8-16(17)22-24-18-10-3-4-11-19(18)25-22/h1-4,7-11,13,15,20H,5-6,12,14H2,(H,24,25)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGPBMUAKHURJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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